molecular formula C20H14N2OS2 B3468739 1-Phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

1-Phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

Cat. No.: B3468739
M. Wt: 362.5 g/mol
InChI Key: VJFZUCABVHTPPH-UHFFFAOYSA-N
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Description

1-Phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl group and a sulfanylethanone moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone typically involves multi-step organic reactions. One common method includes the condensation of 5-phenylthieno[2,3-d]pyrimidine-4-amine with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and development .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
  • N-{[1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}cyclobutanamine
  • 3,4-Dimethoxy-N-(4-((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

1-Phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is unique due to its specific structural features, including the thieno[2,3-d]pyrimidine core and the sulfanylethanone moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-phenyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-17(15-9-5-2-6-10-15)12-25-20-18-16(14-7-3-1-4-8-14)11-24-19(18)21-13-22-20/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFZUCABVHTPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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